Etofenamate

概要

説明

エトフェナメートは、非ステロイド系抗炎症薬(NSAID)であり、主に関節痛や筋肉痛の治療に使用されます。 クリーム、ジェル、スプレーなど、さまざまな形態で局所適用が可能です . エトフェナメートは、ヒスタミン、リソソーム酵素、プロスタグランジンなどの炎症性メディエーターの放出を阻害することで、炎症を軽減し、痛みを和らげる効果があることが知られています .

製造方法

エトフェナメートは、フルフェナム酸とジエチレングリコールを非プロトン性有機溶媒中で反応させることによって合成されます。この反応は、クロロシランまたはスルホニルクロリドなどの有機カルボン酸活性化剤によって促進されます。 反応物はその後、酸性条件下で加水分解され、続いて抽出および分離が行われて、高純度のエトフェナメートが得られます . この方法は、その簡便性、高い生産性、および高純度の製品という利点を備えています。

準備方法

Etofenamate is synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction is facilitated by an organic carboxylic acid activating agent, such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions, followed by extraction and separation to obtain high-purity this compound . This method is advantageous due to its simplicity, high productivity, and high product purity.

化学反応の分析

エトフェナメートは、次のようなさまざまな化学反応を受けます。

酸化: エトフェナメートは、酸化されてヒドロキシル誘導体を生成することができます。

還元: エトフェナメートでは、還元反応はあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物には、ヒドロキシル化誘導体と置換アナログが含まれます。

科学研究における用途

エトフェナメートは、次のような幅広い科学研究における用途があります。

化学: NSAIDの合成と反応性に関する研究でモデル化合物として使用されます。

生物学: 細胞の炎症や痛みの経路に対する効果について調査されています。

医学: 鈍的外傷、腰痛、骨関節症などの筋骨格系の障害の治療に広く使用されています. これらの症状を持つ患者において、痛みと炎症を軽減することが示されています。

科学的研究の応用

Musculoskeletal Disorders

Etofenamate has been extensively studied for its effectiveness in treating various musculoskeletal conditions, including:

- Osteoarthritis

- Lumbago (lower back pain)

- Bursitis

- Tendinitis

- Myositis

- Blunt injuries

Clinical trials indicate that this compound provides significant pain relief and reduces inflammation in patients suffering from these conditions. A multicenter study involving 7,477 patients demonstrated that 95.8% achieved a successful therapeutic outcome with this compound lotion in treating acute or chronic rheumatic diseases .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy over other topical NSAIDs such as indomethacin and diclofenac. For instance, a study comparing this compound cream with indomethacin ointment found that patients using this compound reported a significantly greater reduction in spontaneous pain and improved spine mobility after seven days of treatment .

Long-term Outcomes

A study focusing on knee osteoarthritis treatment with this compound revealed sustained improvements in pain scores over a 12-month follow-up period. The Visual Analog Scale (VAS) scores decreased significantly from pre-injection levels to follow-up assessments, indicating lasting analgesic effects .

Safety Profile

This compound is generally well tolerated among patients, with adverse effects being rare and typically mild when they occur. However, there have been reports of serious complications such as Nicolau syndrome following injection, which underscores the importance of proper administration techniques .

Efficacy in Specific Conditions

- A randomized controlled trial assessed the efficacy of a 10% this compound lotion for treating lumbago and reported that 37.2% of patients experienced complete pain relief after treatment .

- Another study indicated that this compound was as effective as hyaluronic acid injections for knee osteoarthritis but did not show significant superiority over this alternative treatment method .

Tolerability Studies

In terms of tolerability, studies have consistently shown that this compound's side effects are minimal compared to systemic NSAIDs, making it a safer option for long-term management of chronic pain conditions .

Data Summary Table

| Application Area | Formulation | Efficacy (%) | Notable Findings |

|---|---|---|---|

| Musculoskeletal Disorders | Gel (5% & 10%) | 95.8 | Significant pain reduction; well-tolerated |

| Osteoarthritis | Lotion (10%) | - | Comparable efficacy to hyaluronic acid |

| Lumbago | Cream (10%) | 64 | Greater reduction in spontaneous pain than indomethacin |

| Long-term Pain Relief | Various | - | Sustained improvement over 12 months |

作用機序

エトフェナメートは、ヒスタミン、リソソーム酵素、プロスタグランジンなどの炎症性メディエーターの放出を阻害することで効果を発揮します . 皮膚から容易に吸収され、炎症を起こした組織に集中し、抗炎症作用と鎮痛作用を発揮します . エトフェナメートの分子標的には、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素が含まれます。

類似化合物との比較

エトフェナメートは、インドメタシン、ジクロフェナク、ケトプロフェン、ケトロラクなどの他のNSAIDと比較されています。 いくつかのケースでは、優れた有効性が示され、他のケースでは同等の有効性が示されています . 類似の化合物には、次のようなものがあります。

インドメタシン: 痛みと炎症に用いられる別のNSAIDです。

ジクロフェナク: 関節痛や筋肉痛に一般的に使用されます。

ケトプロフェン: 抗炎症作用と鎮痛作用が知られています。

ケトロラク: 強力な鎮痛効果が知られています.

エトフェナメートのユニークな点は、高い経皮吸収と炎症を起こした組織への濃縮性があり、局所適用に特に効果的であることです .

生物活性

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for the treatment of musculoskeletal pain and inflammation. Its mechanism of action is multifaceted, involving the inhibition of various inflammatory pathways. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and clinical applications, supported by data tables and relevant case studies.

This compound exhibits a broad spectrum of biological activities:

- Inhibition of Prostaglandin Synthesis : Unlike many NSAIDs that selectively inhibit cyclooxygenase (COX), this compound inhibits both COX and lipoxygenase pathways, leading to reduced synthesis of prostaglandins and leukotrienes .

- Histamine Release Inhibition : this compound inhibits the release of histamine, a key mediator in allergic responses and inflammation .

- Bradykinin and Serotonin Antagonism : It antagonizes bradykinin and serotonin, further contributing to its anti-inflammatory effects .

- Complement System Modulation : The compound also inhibits components of the complement system, which plays a role in immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its effective local action with minimal systemic absorption:

- Bioavailability : Following topical application, the bioavailability of this compound is approximately 21%, significantly higher than that of other NSAIDs like diclofenac (6%) and ibuprofen (5%) .

- Tissue Concentration : Studies show that this compound concentrations in tissues such as fasciae and muscles can be 10 to 1000 times higher than in plasma, indicating effective local delivery .

Table 1: Comparative Bioavailability of NSAIDs

| NSAID | Bioavailability (%) | Plasma Concentration (ng/mL) |

|---|---|---|

| This compound | 21 | Variable |

| Diclofenac | 6 | 0.81 |

| Ibuprofen | 5 | Not specified |

| Indomethacin | 1 | Not specified |

Clinical Efficacy

This compound has been evaluated in various clinical settings. Notable findings include:

- Topical Gels : A study demonstrated that a gel formulation containing this compound showed significant anti-inflammatory activity compared to placebo in patients with acute ankle sprains .

- Medicated Plasters : Clinical trials have shown that this compound medicated plasters provide superior pain relief compared to placebo, highlighting its efficacy in managing acute pain conditions .

Case Study: Efficacy in Ankle Sprains

In a randomized controlled trial involving 120 participants with acute ankle sprains, those treated with an this compound plaster reported a statistically significant reduction in pain levels at 48 hours compared to those receiving placebo. The study concluded that this compound is an effective treatment option for acute musculoskeletal injuries .

Novel Formulations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through innovative formulations:

- Solid Lipid Nanoparticles (SLNs) : Research indicated that SLN formulations containing lower doses of this compound achieved similar anti-inflammatory effects as higher doses in traditional formulations while minimizing systemic exposure .

- Microemulsions : New microemulsion formulations have been developed to improve skin permeation and enhance therapeutic outcomes against inflammation .

特性

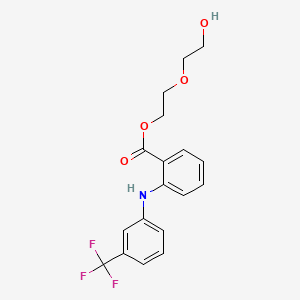

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045448 | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-47-9 | |

| Record name | Etofenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenamate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etofenamate?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:

- Direct inhibition of prostaglandin synthesis by unchanged this compound: this compound can directly inhibit prostaglandin production by macrophages. []

- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: this compound is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []

Q2: Does this compound interact with other inflammatory pathways?

A2: Research suggests this compound also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []

Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?

A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []

Q5: What is known about the stability of this compound in different formulations?

A5: this compound has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]

Q6: What is the typical route of administration for this compound?

A6: this compound is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]

Q7: How is this compound absorbed and distributed in the body?

A7: Topically applied this compound demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]

Q8: What are the primary metabolic pathways of this compound?

A8: this compound is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both this compound and flufenamic acid. [, ]

Q9: How is this compound eliminated from the body?

A9: this compound and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]

Q10: What preclinical models have been used to assess the efficacy of this compound?

A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of this compound, including:

- Carrageenin-induced paw edema in rats [, ]

- Histamine-induced vascular permeability in mice []

- Ultraviolet light-induced erythema in guinea pigs []

- Felt-pellet-induced granuloma formation in rats []

- Adjuvant-induced arthritis in rats [, ]

- Silver nitrate-induced arthritis in rats []

- Acetic acid-induced writhing test in mice and rats []

Q11: Has the efficacy of this compound been investigated in clinical trials?

A11: Yes, several clinical trials have demonstrated the efficacy of this compound in treating various inflammatory conditions, including:

- Knee osteoarthritis [, , ]

- Ankle sprain []

- Chronic trauma of the locomotion system []

- Painful hallux valgus []

- Rheumatoid arthritis []

- Temporomandibular disorder []

Q12: What drug delivery systems have been explored for this compound?

A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance this compound's therapeutic efficacy:

- Iontophoresis: This technique enhances the transdermal delivery of this compound, leading to higher drug concentrations in both serum and synovial fluid. []

- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of this compound. [, ]

Q13: What analytical methods are commonly employed to quantify this compound in biological samples?

A13: Several analytical techniques are used for the quantification of this compound and its metabolites, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。